molecular formula C5H11NO2 B14681446 Formamide, N-(1-ethoxyethyl)- CAS No. 38591-95-6

Formamide, N-(1-ethoxyethyl)-

Cat. No.: B14681446
CAS No.: 38591-95-6
M. Wt: 117.15 g/mol
InChI Key: SCIZUMQARSPVKK-UHFFFAOYSA-N
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Description

Formamide, N-(1-ethoxyethyl)- is an organic compound that belongs to the class of formamides It is characterized by the presence of a formamide group (HCONH2) attached to an ethoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Formamide, N-(1-ethoxyethyl)- can be synthesized through several methods. One common approach involves the reaction of ethyl formate with ethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of Formamide, N-(1-ethoxyethyl)- often involves the use of advanced catalytic processes to enhance yield and purity. The process may include steps such as distillation and purification to remove any impurities and obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Formamide, N-(1-ethoxyethyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: The formamide group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and alcohols can react with the formamide group under acidic or basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Amines

    Substitution: Various substituted formamides

Scientific Research Applications

Formamide, N-(1-ethoxyethyl)- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a solvent for various chemical reactions.

    Biology: This compound is used in the study of RNA metabolism and as a stabilizer for nucleic acids in gel electrophoresis.

    Industry: Formamide, N-(1-ethoxyethyl)- is used in the production of polymers and as a solvent in various industrial processes.

Mechanism of Action

The mechanism by which Formamide, N-(1-ethoxyethyl)- exerts its effects involves the interaction with nucleophilic sites in biological molecules. It can destabilize non-covalent bonds, leading to the relaxation of RNA secondary structures and RNA-protein interactions. This property makes it useful in the study of RNA metabolism and other biological processes.

Comparison with Similar Compounds

Similar Compounds

    Formamide: The parent compound, which is simpler in structure and widely used as a solvent and reagent.

    Dimethylformamide: A derivative with two methyl groups, commonly used as a solvent in organic synthesis.

    N,N-Dimethylformamide: Another derivative with two methyl groups attached to the nitrogen atom, used as a solvent and reagent.

Uniqueness

Formamide, N-(1-ethoxyethyl)- is unique due to the presence of the ethoxyethyl group, which imparts different chemical properties compared to its simpler counterparts. This structural difference can influence its reactivity and applications, making it a valuable compound in specific research and industrial contexts.

Properties

CAS No.

38591-95-6

Molecular Formula

C5H11NO2

Molecular Weight

117.15 g/mol

IUPAC Name

N-(1-ethoxyethyl)formamide

InChI

InChI=1S/C5H11NO2/c1-3-8-5(2)6-4-7/h4-5H,3H2,1-2H3,(H,6,7)

InChI Key

SCIZUMQARSPVKK-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)NC=O

Origin of Product

United States

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